(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride
CAS No.: 200352-41-6
Cat. No.: VC21546749
Molecular Formula: C6H13ClN2O3S
Molecular Weight: 228.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 200352-41-6 |
---|---|
Molecular Formula | C6H13ClN2O3S |
Molecular Weight | 228.7 g/mol |
IUPAC Name | (2S)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t5-;/m1./s1 |
Standard InChI Key | SZWPOAKLKGUXDD-NUBCRITNSA-N |
Isomeric SMILES | CC(=O)NCSC[C@H](C(=O)O)N.Cl |
SMILES | CC(=O)NCSCC(C(=O)O)N.Cl |
Canonical SMILES | CC(=O)NCSCC(C(=O)O)N.Cl |
Introduction
Chemical Identity and Nomenclature
Primary Chemical Identity
(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride is a protected form of D-cysteine, featuring an acetamidomethyl (Acm) group attached to the sulfur atom of cysteine, with the amine group in its protonated hydrochloride form. The compound is identified by CAS number 200352-41-6 and represents a critical tool in peptide chemistry . The stereochemistry designated by (S) indicates the specific three-dimensional arrangement of atoms around the chiral carbon, which is essential for its biological interactions and chemical behavior.
Alternative Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
-
D-Cysteine(Acm)-OH HCl
-
H-D-Cys(Acm)-OH HCl
-
S-Acetamidomethyl-D-Cysteine Hydrochloride
This variety of nomenclature reflects the compound's interdisciplinary importance across biochemistry, pharmaceutical science, and synthetic organic chemistry fields.
Structural Characteristics
Molecular Structure and Formula
The molecular structure of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride consists of a D-cysteine backbone with an acetamidomethyl group attached to the sulfur atom. Based on comparison with the similar L-isomer compound, the molecular formula can be represented as C₆H₁₂N₂O₃S - HCl . The compound maintains the fundamental amino acid structure with carboxylic acid and amine functional groups, while incorporating the protective Acm moiety on the thiol side chain.
Physical and Chemical Properties
Although specific physical data for (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride is limited in the provided search results, we can infer several properties by examining similar compounds. By correlation with related structures, we can establish the following approximate properties:
The compound's hydrochloride form enhances its water solubility compared to the free base, making it more suitable for aqueous reactions in peptide synthesis.
Synthesis and Production
Industrial Production
Commercial production of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride involves specialized synthetic processes that ensure high purity and stereochemical integrity. The compound is available in various quantities for research and development purposes, as indicated by the product listings in the search results . Production generally follows Good Manufacturing Practice (GMP) guidelines when intended for pharmaceutical applications.
Applications in Peptide Chemistry
Role in Selective Disulfide Bond Formation
(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride plays a critical role in peptide synthesis strategies that require selective formation of disulfide bridges. The Acm protecting group remains stable under conditions that remove other protecting groups, allowing for sequential disulfide bond formation in complex peptides with multiple cysteine residues. This orthogonal protection strategy is particularly valuable in the synthesis of bioactive peptides and proteins where specific disulfide pairings are essential for biological activity.
Comparison with Related Derivatives
When compared to other cysteine derivatives, (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride offers distinct advantages. For example, unlike Boc-Cys(Acm)-OH (CAS #19746-37-3), which has both the amine and thiol groups protected , this compound maintains a free amine group (as the hydrochloride salt), allowing for direct incorporation into growing peptide chains. The table below highlights key differences between various cysteine derivatives:
Compound | CAS Number | Amine Protection | Thiol Protection | Applications |
---|---|---|---|---|
(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride | 200352-41-6 | None (HCl salt) | Acm | Peptide synthesis, selective disulfide formation |
Boc-Cys(Acm)-OH | 19746-37-3 | Boc | Acm | Protected building block for peptide synthesis |
S-Acetamidomethyl-L-cysteine Hydrochloride | 28798-28-9 | None (HCl salt) | Acm | Similar applications as D-isomer but with L-stereochemistry |
Biological and Pharmacological Relevance
Stereochemical Significance
The D-configuration of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride has important implications for its biological interactions. While L-amino acids are predominant in natural proteins, D-amino acids can confer unique properties to peptides, including increased resistance to enzymatic degradation. This makes D-cysteine derivatives valuable tools in developing peptide-based drugs with improved pharmacokinetic profiles.
Advanced Research Applications
Integration with Orthogonal Translation Systems
Recent advances in biochemical research have explored the use of non-standard amino acids, including protected cysteine derivatives, in engineered orthogonal translation systems. These systems can "include AARS with improved or alter specificity for their amino acid ligand(s) and/or cognate tRNA" , potentially allowing for the incorporation of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride or its derivatives into proteins through genetic code expansion technologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume